molecular formula C14H13F2N3O B2501948 (4,4-Difluoropiperidin-1-yl)(quinoxalin-6-yl)methanone CAS No. 2329320-40-1

(4,4-Difluoropiperidin-1-yl)(quinoxalin-6-yl)methanone

Cat. No. B2501948
CAS RN: 2329320-40-1
M. Wt: 277.275
InChI Key: PXNYPGPSVDGZRB-UHFFFAOYSA-N
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Description

The compound "(4,4-Difluoropiperidin-1-yl)(quinoxalin-6-yl)methanone" is a novel chemical entity that appears to be related to various quinoline and quinoxaline derivatives. These derivatives have been explored for their potential biological activities, including the inhibition of specific kinases and the treatment of malaria. The synthesis and evaluation of related compounds have led to the discovery of selective inhibitors and the identification of structure-activity relationships that are crucial for their biological functions .

Synthesis Analysis

The synthesis of related compounds involves the creation of novel chemical structures distinct from previously reported inhibitors. For instance, [2-(4-quinolyloxy)phenyl]methanone derivatives were synthesized and evaluated for their ability to inhibit transforming growth factor-beta signaling . Another study describes the convergent synthesis of trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl)methanones, which were obtained through a [3+2] cyclocondensation reaction and subsequent dehydration reactions . These synthetic routes highlight the complexity and specificity required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of these compounds is critical for their biological activity. For example, the structure-activity relationships of 4-position diamine quinoline methanols indicate that the 4-position side chain is essential for maintaining potency against Plasmodium falciparum while reducing central nervous system accumulation . Similarly, the cytotoxicity of trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl)methanones is influenced by the presence of aromatic groups at specific positions of the quinoline and pyrazole moieties .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are intricate and require precise control over the reaction conditions. The [3+2] cyclocondensation reaction used in the synthesis of trifluoromethyl-substituted methanones is a good example of the type of reactions employed. The yields of these reactions can be high, up to 95%, and the subsequent dehydration reactions are also efficient, yielding the desired products in 69-82% yield .

Physical and Chemical Properties Analysis

The physical and chemical properties of related quinoline and quinoxaline derivatives have been studied for their potential applications. For instance, 6-methoxy-4-quinolone (6-MOQ) is a stable fluorophore with strong fluorescence across a wide pH range, which is useful for biomedical analysis. Its fluorescence intensity is not significantly affected by pH changes, and it is stable against light and heat, making it an excellent candidate for a fluorescent labeling reagent . These properties are indicative of the robustness and versatility of quinoline and quinoxaline derivatives in various applications.

Scientific Research Applications

Synthesis and Characterization Techniques

Research on quinoxaline derivatives often focuses on synthesis methodologies, including convergent synthesis techniques and characterization through various spectroscopic methods. For example, a study on the synthesis and cytotoxicity of novel trifluoromethyl-substituted methanones demonstrates the utility of these compounds in developing potential therapeutic agents, highlighting a methodology that could be applied to (4,4-Difluoropiperidin-1-yl)(quinoxalin-6-yl)methanone for similar investigations (Bonacorso et al., 2016).

Pharmacological Applications

Quinoxaline derivatives have been explored for various pharmacological applications, including as potential treatments for malaria. The design and systematic variation of quinoline methanols for intermittent preventative treatment against Plasmodium falciparum suggest a framework for evaluating (4,4-Difluoropiperidin-1-yl)(quinoxalin-6-yl)methanone in similar antimalarial studies (Milner et al., 2011).

Material Science Applications

Quinoxaline derivatives have also found applications in material science, particularly in the development of conducting polymers. Electrochemical copolymerizations involving quinoxaline derivatives demonstrate their potential in creating materials with unique electronic properties, suggesting possible research avenues for (4,4-Difluoropiperidin-1-yl)(quinoxalin-6-yl)methanone in the development of new materials (Turac et al., 2011).

Chemical Reaction Mechanisms

Studies on the chemical behaviors of quinoxaline derivatives, such as homolytic aromatic substitution of acyl radicals, provide insights into reaction mechanisms that could be applicable to the synthesis and functionalization of (4,4-Difluoropiperidin-1-yl)(quinoxalin-6-yl)methanone. These insights are valuable for designing synthetic routes and understanding the reactivity of similar compounds (Li et al., 2022).

Spectroscopic Properties and Molecular Interactions

Investigations into the spectroscopic properties of quinoxaline derivatives, including their absorption, excitation, and fluorescence characteristics, are crucial for understanding their behavior in various environments. This knowledge is applicable in designing compounds for optical applications and studying molecular interactions (Al-Ansari, 2016).

Mechanism of Action

properties

IUPAC Name

(4,4-difluoropiperidin-1-yl)-quinoxalin-6-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3O/c15-14(16)3-7-19(8-4-14)13(20)10-1-2-11-12(9-10)18-6-5-17-11/h1-2,5-6,9H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNYPGPSVDGZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,4-Difluoropiperidin-1-yl)(quinoxalin-6-yl)methanone

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